molecular formula C27H28N2O3 B2760678 (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone CAS No. 1208630-37-8

(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Cat. No.: B2760678
CAS No.: 1208630-37-8
M. Wt: 428.532
InChI Key: UUPKPADBFNQVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine derivatives are a class of compounds that have been widely studied for their diverse biological activities . They are often used in the development of new drugs and therapeutic agents .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and conditions . Unfortunately, specific information on the chemical reactions of “(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone” is not available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolo[5,1-c]triazines and Pyrazolo[1,5-a]pyrimidines : A study by Abdelhamid et al. (2012) presents a new approach for synthesizing compounds containing the naphthofuran moiety, including derivatives structurally related to the specified chemical. These compounds were synthesized from 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone, showing the versatility in creating complex structures for potential pharmacological applications Abdelhamid, Shokry, & Tawfiek, 2012.

Biological and Pharmacological Activities

  • Tubulin Polymerization Inhibitors : Prinz et al. (2017) identified a series of phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as potent inhibitors of tubulin polymerization, demonstrating excellent antiproliferative properties against cancer cell lines. This research highlights the potential of structurally related compounds in cancer therapy Prinz et al., 2017.

  • Antimicrobial Activity : Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, showing variable and modest activity against bacterial and fungal strains. This indicates the potential of the specified compound and its derivatives in antimicrobial applications Patel, Agravat, & Shaikh, 2011.

Therapeutic and Diagnostic Applications

  • Anticancer and Antituberculosis Studies : Mallikarjuna et al. (2014) conducted synthesis, anticancer, and antituberculosis studies on cyclopropyl] (piperazin-1-yl) methanone derivatives, revealing significant activity in in vitro models. This suggests the therapeutic potential of such compounds in treating cancer and tuberculosis Mallikarjuna, Padmashali, & Sandeep, 2014.

  • Fluorescent Logic Gates for Biological Sensing : Gauci and Magri (2022) developed compounds based on the 4-piperazino-N-aryl-1,8-naphthalimide framework as fluorescent logic gates, demonstrating the ability to reconfigure between different logic functions based on solvent polarity. This research opens avenues for using such compounds in biological sensing and diagnostics Gauci & Magri, 2022.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Unfortunately, specific information on the safety and hazards of “(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone” is not available .

Properties

IUPAC Name

[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c1-2-32-24-13-12-20-10-6-7-11-21(20)25(24)27(31)29-16-14-28(15-17-29)26(30)23-18-22(23)19-8-4-3-5-9-19/h3-13,22-23H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPKPADBFNQVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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